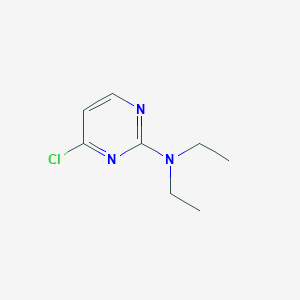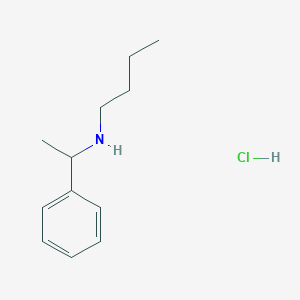![molecular formula C4H7N B3280412 2-Azabicyclo[2.1.0]pentane CAS No. 71477-28-6](/img/structure/B3280412.png)
2-Azabicyclo[2.1.0]pentane
Übersicht
Beschreibung
2-Azabicyclo[2.1.0]pentane is a chemical compound with a unique structure . It is a type of azabicyclic compound, which means it contains a nitrogen atom in its ring structure .
Synthesis Analysis
A variety of 2-azabicyclo[2.1.0]pentanes were synthesized by the intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide . The 1-chlorocyclopropyl p-tolyl sulfoxides possessing an N-aryl-substituted aminomethyl group were prepared from dichloromethyl p-tolyl sulfoxide, α,β-unsaturated carboxylic acid esters, and anilines in four steps .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.1.0]pentane was refined by standard single determinant ab initio procedures on the 4‐21G level . This helped to interpret the relatively large model uncertainties of the microwave rs structure .Chemical Reactions Analysis
Three thermal reactions of 2-Azabicyclo[2.1.0]pentane have been studied by CASPT2–g3 and CASSCF electronic structure calculations . They are isomerization to cyclopentene, isomerization to 1,4-pentadiene, and cycloaddition to fumaronitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azabicyclo[2.1.0]pentane include its molecular weight, formula, and structure . It also has specific thermochemistry data, phase change data, and reaction thermochemistry data .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
2-Azabicyclo[2.1.0]pentane has been a focus of research due to its potential in various synthesis applications. One study describes the synthesis of various 2-azabicyclo[2.1.0]pentanes through intramolecular nucleophilic substitution processes. This process involves the deprotonation of amine with tertiary-butyl magnesium chloride and subsequent intramolecular nucleophilic substitution, leading to the formation of 2-azabicyclo[2.1.0]pentanes (Kimura et al., 2017).
Molecular Switches
2-Azabicyclo[2.1.0]pentane derivatives have been proposed as molecular switches, controlled by laser pulses. Quantum simulations indicate that these molecules exhibit two stable conformers along the nitrogen inversion coordinate, making them suitable for applications as molecular switches in various fields (Klaumünzer & Kröner, 2009).
Spectroscopic Studies and Reactions
The spectroscopic properties and some reactions of 2-phthalimidyl-2-azabicyclo[2.1.0]pentane have been studied, showcasing the molecule's utility in spectroscopic analysis and chemical synthesis (Anderson & Fagerburg, 1973).
Antimicrobial Properties
One interesting application of 2-azabicyclo[2.1.0]pentane is in the field of antibiotics. Research has identified the structure of SF-1836 substance, produced by Streptomyces zaomyceticus, as 2-azabicyclo[2.1.
0]pentane-3-(S)-carboxylic acid, showing antimicrobial activity against Xanthomonas species, a group of plant pathogens. This highlights the potential of 2-azabicyclo[2.1.0]pentane derivatives in the development of new antibiotics (Shimura et al., 1979).
Applications in Medicinal Chemistry
The compound has been increasingly used in medicinal chemistry for its beneficial physicochemical properties. A review provides a historical perspective and overview of small aliphatic rings like 2-azabicyclo[2.1.0]pentane, used as functional group bioisosteres in drug development. This study also discusses the potential hazards and liabilities associated with these compounds, including chemical or metabolic stability and toxicity risks (Bauer et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azabicyclo[2.1.0]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-2-5-4(1)3/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPJDNAXUNPBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.0]pentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)






![1-Cyclopropyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280399.png)



![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)